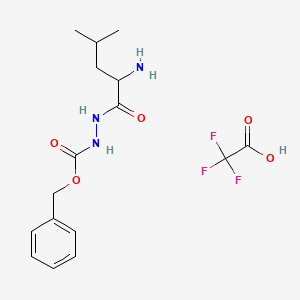
1-Boc-2-(L-leucyl)hydrazine TFA Salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Boc-2-(L-leucyl)hydrazine trifluoroacetic acid salt is a compound used in organic synthesis, particularly in peptide chemistry. The compound contains a tert-butyloxycarbonyl (Boc) protecting group, which is commonly used to protect amine groups during chemical reactions. The trifluoroacetic acid salt form enhances its solubility and stability.
準備方法
Synthetic Routes and Reaction Conditions
1-Boc-2-(L-leucyl)hydrazine trifluoroacetic acid salt is typically synthesized through the protection of the amino group of L-leucine with a Boc group, followed by the formation of a hydrazine derivative. The Boc group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium bicarbonate. The hydrazine derivative is then formed by reacting the Boc-protected L-leucine with hydrazine hydrate under controlled conditions.
Industrial Production Methods
Industrial production of 1-Boc-2-(L-leucyl)hydrazine trifluoroacetic acid salt follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The final product is often purified using techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
1-Boc-2-(L-leucyl)hydrazine trifluoroacetic acid salt undergoes various chemical reactions, including:
Deprotection: Removal of the Boc group using strong acids like trifluoroacetic acid.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).
Substitution Reactions: Reaction with electrophiles to form substituted derivatives.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid is commonly used to remove the Boc group.
Coupling Reactions: DCC or other carbodiimides are used as coupling agents.
Substitution Reactions: Electrophiles such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed
Deprotection: The major product is the free amine form of L-leucine hydrazine.
Coupling Reactions: Peptide derivatives with extended amino acid chains.
Substitution Reactions: Substituted hydrazine derivatives.
科学的研究の応用
1-Boc-2-(L-leucyl)hydrazine trifluoroacetic acid salt is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Drug Development: Employed in the development of peptide-based drugs and therapeutic agents.
Bioconjugation: Utilized in the conjugation of peptides to other biomolecules for research purposes.
Proteomics: Applied in the study of protein structure and function through peptide mapping and sequencing.
作用機序
The mechanism of action of 1-Boc-2-(L-leucyl)hydrazine triflu
特性
分子式 |
C16H22F3N3O5 |
|---|---|
分子量 |
393.36 g/mol |
IUPAC名 |
benzyl N-[(2-amino-4-methylpentanoyl)amino]carbamate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C14H21N3O3.C2HF3O2/c1-10(2)8-12(15)13(18)16-17-14(19)20-9-11-6-4-3-5-7-11;3-2(4,5)1(6)7/h3-7,10,12H,8-9,15H2,1-2H3,(H,16,18)(H,17,19);(H,6,7) |
InChIキー |
KUOXFVJOMSSDEY-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC(C(=O)NNC(=O)OCC1=CC=CC=C1)N.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


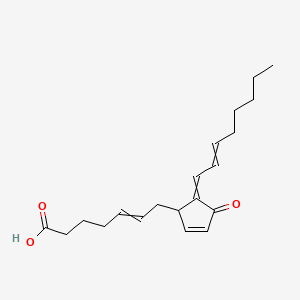
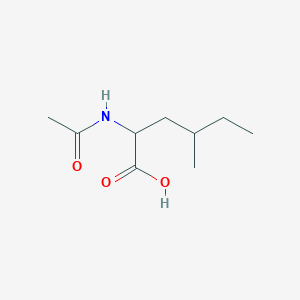


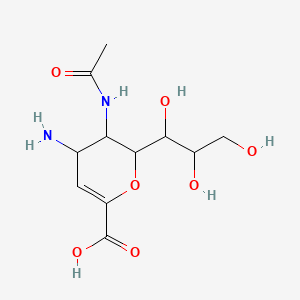
![9-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-9H-purin-6-ol](/img/structure/B13396096.png)
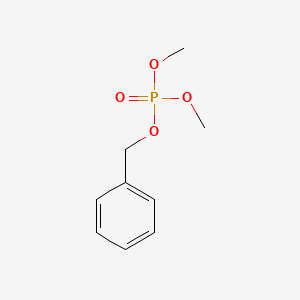
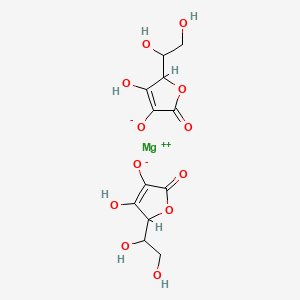
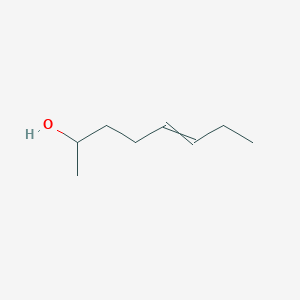
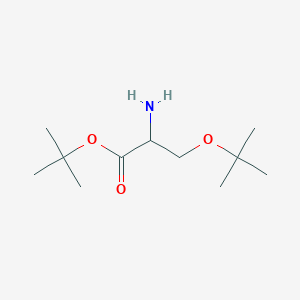
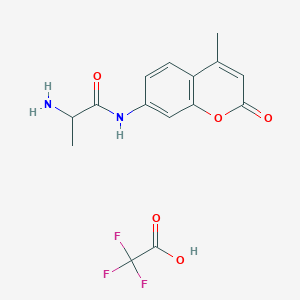
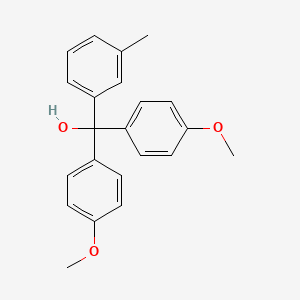
![2-Biphenyl-4-yl-8-methyl-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine](/img/structure/B13396140.png)
![(1R,2R)-2-[[4'-[[(Phenylamino)carbonyl]amino][1,1'-biphenyl]-4-YL]carbonyl]cyclopentanecarboxylic acid](/img/structure/B13396157.png)
